molecular formula C8H12ClNO B6165030 2-(ethylamino)phenol hydrochloride CAS No. 2694728-74-8

2-(ethylamino)phenol hydrochloride

Cat. No.: B6165030
CAS No.: 2694728-74-8
M. Wt: 173.6
InChI Key:
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Description

2-(Ethylamino)phenol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a hydrochloride salt form of 2-(ethylamino)phenol, which is characterized by the presence of an ethylamino group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)phenol hydrochloride typically involves the reaction of 2-nitrophenol with ethylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as sodium dichromate or Fremy’s salt.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, Fremy’s salt

    Reduction: Sodium borohydride, tin(II) chloride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound

Scientific Research Applications

2-(Ethylamino)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylamino)phenol hydrochloride involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the ethylamino group can interact with receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-Aminoethanol: Similar structure but lacks the phenol group.

    2-(Methylamino)phenol: Similar structure but with a methyl group instead of an ethyl group.

    2-(Dimethylamino)phenol: Similar structure but with a dimethylamino group.

Uniqueness: 2-(Ethylamino)phenol hydrochloride is unique due to the presence of both an ethylamino group and a phenol group, which confer distinct chemical and biological properties.

Properties

CAS No.

2694728-74-8

Molecular Formula

C8H12ClNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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